

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinazolin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6,7,8-Tetrahydroquinazolin-2-amine** (CAS No. 2305-85-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a representative dataset synthesized from the analysis of closely related tetrahydroquinazoline derivatives. These data serve as a valuable reference for the characterization of this compound and its analogs in research and development settings.

Chemical Structure and Properties

5,6,7,8-Tetrahydroquinazolin-2-amine is a bicyclic heterocyclic compound with the molecular formula $C_8H_{11}N_3$ and a molecular weight of 149.19 g/mol [1]. Its structure consists of a dihydropyrimidine ring fused to a cyclohexane ring. The presence of an amine group at the 2-position makes it a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data Summary

The following tables summarize the expected 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **5,6,7,8-Tetrahydroquinazolin-2-amine**. This data is compiled based on the analysis of published spectra of similar tetrahydroquinazoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5 - 7.0	br s	2H	-NH ₂
~7.5	s	1H	H-4
~2.5 - 2.7	m	4H	H-5, H-8
~1.7 - 1.9	m	4H	H-6, H-7

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~160	C-2
~158	C-8a
~150	C-4
~115	C-4a
~30	C-8
~25	C-5
~22	C-6, C-7

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Strong, Broad	N-H stretch (amine)
2940 - 2830	Medium	C-H stretch (aliphatic)
1650 - 1580	Strong	N-H bend (amine)
1580 - 1490	Medium	C=N stretch
1470 - 1430	Medium	C-H bend (aliphatic)
1250 - 1020	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
149	[M] ⁺
150	[M+H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazoline derivatives. These can be adapted for the specific analysis of **5,6,7,8-Tetrahydroquinazolin-2-amine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using standard parameters.

- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A DEPT-135 experiment can be performed to aid in the assignment of carbon signals.[2][3]
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer for direct analysis of the solid.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

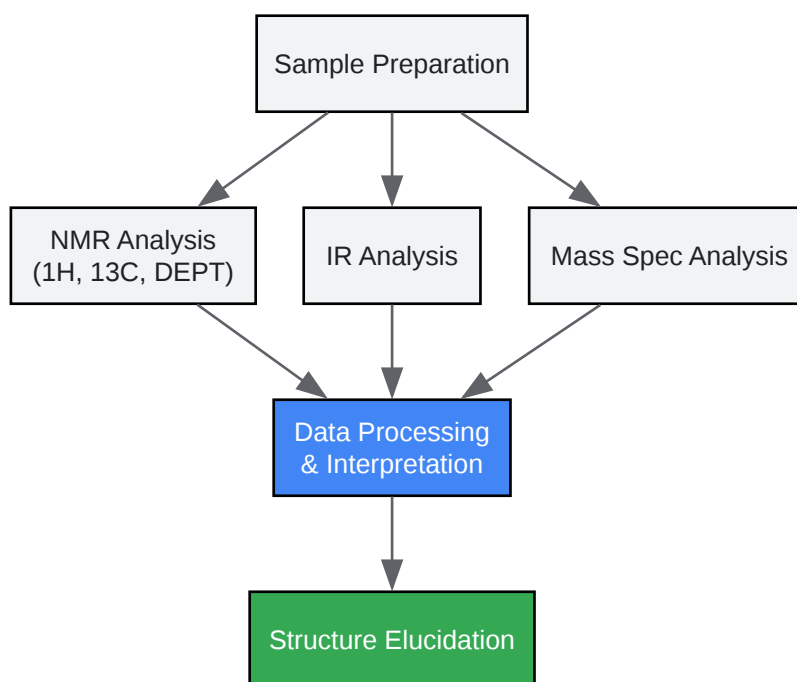
Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis.
- Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.
- Data Analysis: Determine the molecular weight and deduce the fragmentation pattern to confirm the structure.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

Chemical Structure of 5,6,7,8-Tetrahydroquinazolin-2-amine

The diagram below shows the chemical structure of the target compound.

Caption: Structure of 5,6,7,8-Tetrahydroquinazolin-2-amine.

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